molecular formula C₂₂H₃₁N₅O₅ B1141145 N-羟基美拉加坦 CAS No. 192939-72-3

N-羟基美拉加坦

货号 B1141145
CAS 编号: 192939-72-3
分子量: 445.51
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Hydroxy Melagatran is an N-Hydroxyguanidine prodrug and an intermediate in the preparation of Melagatran . It’s a molecule that contains a total of 65 bonds .


Synthesis Analysis

The biosynthesis of N-Hydroxy Melagatran involves the NMO MbaC and leads to products with various N-O functional units .


Molecular Structure Analysis

The N-Hydroxy Melagatran molecule contains a total of 65 bond(s); 34 non-H bond(s), 10 multiple bond(s), 9 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 four-membered ring(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 amidine derivative(s), 1 primary amine(s) .


Chemical Reactions Analysis

N-Hydroxy Melagatran is a prodrug, and hence, it requires in vivo conversion to the active agent, melagatran . The activation of N-Hydroxy Melagatran is produced in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation .


Physical And Chemical Properties Analysis

Melagatran pharmacokinetics were consistent across the studied doses and duration of treatment, and were described by a one-compartment model with first-order absorption and elimination . Clearance of melagatran was correlated to creatinine clearance, which was the most important predictor of melagatran exposure .

科学研究应用

  1. 作为前药的开发:N-羟基美拉加坦用作美拉加坦的前药,美拉加坦是一种直接凝血酶抑制剂。这种方法增强了口服生物利用度,否则由于美拉加坦等药物中胍基官能团的强碱性而较差 (Clement & Lopian,2003 年)

  2. 放射性标记用于研究:N-羟基美拉加坦已用于 [11C]西美拉加坦的放射合成中,用于研究目的。这个过程涉及钯催化的氰化,然后与羟胺反应,这对于理解这些药物的代谢和药代动力学很重要 (Airaksinen 等人,2008 年)

  3. 抑制细胞色素 P450 介导的药物-药物相互作用:西美拉加坦,美拉加坦的前药,其中 N-羟基美拉加坦作为中间体,显示出低潜力的细胞色素 P450 介导的药物-药物相互作用。这对于其在临床应用中的安全性很重要 (Bredberg 等人,2003 年)

  4. 血栓栓塞的临床应用:已研究了由 N-羟基美拉加坦转化而来的西美拉加坦在预防和治疗血栓栓塞疾病中的应用,在药效学和药代动力学方面显示出有希望的结果 (Sarich 等人,2003 年)

  5. 抑制凝血酶生成:美拉加坦(N-羟基美拉加坦是一种前药)在抑制凝血酶生成和纤维蛋白溶解酶中的应用已被证实,突出了其在凝血障碍中的治疗潜力 (Gustafsson 等人,1998 年)

  6. N-羟基化合物的可逆代谢:N-羟基美拉加坦已被研究其可逆代谢,这对于其作为前药的功能至关重要。N-羟基化化合物(如 N-羟基美拉加坦)还原为胍是这些前药生物活化的关键步骤 (Clement,2002 年)

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

未来方向

The pharmacokinetics of melagatran in NVAF patients were predictable, and consistent with results from previously studied patient populations. Dose individualisation was predicted to have a low impact on pharmacokinetic variability, supporting the use of a fixed-dose regimen of ximelagatran for long-term anticoagulant therapy in the majority of NVAF patients .

属性

IUPAC Name

2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O5/c23-20(26-32)16-8-6-14(7-9-16)12-25-21(30)17-10-11-27(17)22(31)19(24-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,24,32H,1-5,10-13H2,(H2,23,26)(H,25,30)(H,28,29)/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPUHXUEGZHFLD-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C(=N/O)/N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311970
Record name Melagatran hydroxyamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy Melagatran

CAS RN

192939-72-3
Record name Melagatran hydroxyamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192939-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melagatran hydroxyamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
14
Citations
B Clement, K Lopian - Drug metabolism and disposition, 2003 - ASPET
… of ximelagatran via two mono-prodrugs (N-hydroxy-melagatran and ethyl-melagatran) to melagatran … In summary, ximelagatran and N-hydroxy-melagatran are easily reduced by several …
Number of citations: 121 dmd.aspetjournals.org
OS Gudmundsson - Prodrugs: Challenges and Rewards Part 1, 2007 - Springer
… As previously mentioned, the reduction on one side or the hydrolytic pathway on the other side lead to the formation of one of two possible intermediates, N-hydroxy-melagatran and …
Number of citations: 3 link.springer.com
J Yu - Handbook of Metabolic Pathways of Xenobiotics, 2014 - Wiley Online Library
… The reduction of amidoximes and hydrolysis of the ethyl ester were the major metabolic reactions observed, leading to the formation of N-hydroxy-melagatran, ethyl-melagatran, and …
Number of citations: 0 onlinelibrary.wiley.com
A Schweinitz, D Dönnecke, A Ludwig… - Bioorganic & medicinal …, 2009 - Elsevier
A novel series of matriptase inhibitors based on previously identified tribasic 3-amidinophenylalanine derivatives was prepared. The C-terminal basic group was replaced by neutral …
Number of citations: 26 www.sciencedirect.com
A Stürzebecher, D Dönnecke… - ChemMedChem …, 2007 - Wiley Online Library
… The incubation mixture consisted of 1.2 mg mL −1 microsomal or mitochondrial protein of liver or kidney (human or pig) and 1 mM substrate (prodrug 27 b or N-hydroxy-melagatran) in a …
KC Fylaktakidou, DJ Hadjipavlou-Litina… - Current …, 2008 - ingentaconnect.com
… and N-hydroxymelagatran only represent intermediates that even in in vitro studies are sometimes not detectable. The ester cleavage of ximelagatran to N-hydroxy-melagatran …
Number of citations: 106 www.ingentaconnect.com
B Kaiser - Textbook of Interventional Cardiovascular …, 2007 - books.google.com
… rapidly bioconverted to its active form melagatran via two minor intermediates, that is, ethyl-melagatran, which is formed by reduction of the hydroxyamidine, and N-hydroxy-melagatran, …
Number of citations: 1 books.google.com
J Kotthaus, T Steinmetzer, A van de Locht… - Journal of enzyme …, 2011 - Taylor & Francis
… , WX-671 (Mesupron ® )), Hoffmann-La Roche (Basel, Switzerland; Ro 48-3656, Ro 44-3888) and AstraZeneca (Mölndal, Sweden; melagatran, ethyl-melagatran, N-hydroxy-melagatran…
Number of citations: 29 www.tandfonline.com
WE Dager, TG Vondracek… - Annals of …, 2004 - journals.sagepub.com
… using recombinant forms of CYP450 expressed in lymphocytes, CYP1A2, 2A6, P2C8, 2C9, 2C19, 2D6, and 3A4, was not capable of reducing ximelagatran or n-hydroxy melagatran. …
Number of citations: 17 journals.sagepub.com
D Froriep, B Clement, F Bittner, RR Mendel… - Xenobiotica, 2013 - Taylor & Francis
… molybdenum-containing enzyme system (Havemeyer et al., Citation2006) contributes both to the activation of N-hydroxylated prodrugs like amidoximes (N-hydroxy-Melagatran), N-…
Number of citations: 49 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。